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Cat. No.: B1218654

Application Note & Protocol

Introduction

In the field of yeast genetics, the use of selective media is fundamental for identifying and
maintaining specific genotypes. While auxotrophic markers are commonly employed, dominant
drug resistance markers offer a valuable alternative, particularly when working with prototrophic
industrial strains or when multiple selection markers are required. Trimethoprim, an inhibitor of
dihydrofolate reductase (DHFR), presents a potent tool for developing such selective media.
This document provides detailed application notes and protocols for utilizing trimethoprim in
yeast genetics, targeting researchers, scientists, and professionals in drug development.

Trimethoprim targets the enzyme dihydrofolate reductase, a critical component of the folic acid
synthesis pathway.[1] This pathway is essential for the de novo synthesis of purines,
thymidylate, and certain amino acids like methionine and glycine, which are fundamental for
DNA replication and cell proliferation. By inhibiting DHFR, trimethoprim effectively halts cell
growth.

Wild-type Saccharomyces cerevisiae is generally resistant to trimethoprim. However, specific
mutations, particularly in genes related to DNA repair such as rad6 and rad18, can confer
sensitivity to the drug. This characteristic can be exploited for screening and genetic studies.
Furthermore, trimethoprim can be used in conjunction with sulfonamides like sulfamethoxazole,
which inhibit an earlier step in the folate pathway (dihydropteroate synthase), leading to a
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synergistic and more potent inhibition of yeast growth. This dual-targeting approach forms the
basis for a powerful selective system.

A key application of trimethoprim in yeast genetics involves the use of the endogenous
dihydrofolate reductase gene, DFR1, as a selectable marker. A yeast strain with a deleted or
non-functional dfrl allele would be hypersensitive to trimethoprim. Transformation with a
plasmid carrying a functional DFR1 gene restores resistance, allowing for the selection of
transformants on trimethoprim-containing media. This method is particularly advantageous as it
relies on an endogenous yeast gene, which can be more stable and less prone to silencing
than some heterologous markers.

Data Presentation

Table 1: Solubility of Selective Agents

Storage of Stock

Compound Solvent Solubility )
Solution
] ] -20°C, protected from
Trimethoprim DMSO ~20 mg/mL ]
light
) ) -20°C, protected from
Dimethylformamide ~13 mg/mL ]
light
~0.4 mg/mL (sparingly  Not recommended for
Water
soluble) long-term storage
Sulfamethoxazole 0.5 M NaOH Readily soluble Room temperature
Sulfanilamide Water Soluble Room temperature

Table 2: Recommended Concentration Ranges for
Selective Media
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) ] Recommended
Selective Yeast Strain . .
Medium Type Concentration Purpose
Agent(s) Background
Range
Trimethoprim: General
Trimethoprim + ) 100-300 pg/mL; selection
Wild-type (e.g., o
Sulfamethoxazol SD or YPD Sulfamethoxazol (empirical
BY4741) o
e e: 250-500 optimization
pg/mL required)
i ) Selection of
Trimethoprim:
] ] transformants
Trimethoprim + 50-200 pg/mL; )
o dfrlA SD or YPD o carrying a
Sulfanilamide Sulfanilamide: 1 )
functional DFR1
mg/mL
marker
Methotrexate: ]
Alternative to
Methotrexate + 50-300 pM; ] ]
dfrlA YPD Trimethoprim for

Sulfanilamide

Sulfanilamide: 1

mg/mL

DFR1 selection

Note: The optimal concentration of selective agents can be strain-dependent and should be

empirically determined.

Signaling Pathways and Experimental Workflows

Folate Biosynthesis Pathway and Inhibition
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Caption: Inhibition of the yeast folate biosynthesis pathway by sulfonamides and trimethoprim.

Experimental Workflow: Selection of DFR1
Transformants

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1218654?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Start: dfrlA yeast strain
+ DFR1 plasmid

Yeast Transformation
(e.g., Lithium Acetate method)

'

Recovery in non-selective
liquid medium (YPD)
(2-4 hours)

l

Plate on selective medium
(SD or YPD +
Trimethoprim + Sulfanilamide)

:

Incubate at 30°C
for 2-4 days

:

Select and restreak
positive colonies

Verify transformants
(e.g., PCR, plasmid rescue)

Click to download full resolution via product page
Caption: Workflow for selecting yeast transformants using the DFR1 marker with trimethoprim.

Experimental Protocols
Protocol 1: Preparation of Stock Solutions

1.1. Trimethoprim Stock Solution (10 mg/mL in DMSO)
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Weigh 100 mg of trimethoprim powder and place it in a sterile 15 mL conical tube.

Add 10 mL of sterile DMSO.

Vortex thoroughly until the powder is completely dissolved.

Aliquot into sterile microcentrifuge tubes.

Store at -20°C, protected from light.

1.2. Sulfamethoxazole Stock Solution (50 mg/mL in 0.5 M NaOH)

Weigh 500 mg of sulfamethoxazole powder and place it in a sterile 15 mL conical tube.

Add 10 mL of sterile 0.5 M NaOH.

Vortex until fully dissolved. The solution should be clear.

Filter-sterilize the solution using a 0.22 um syringe filter.

Store at room temperature.

1.3. Sulfanilamide Stock Solution (100 mg/mL in water)

Weigh 1 g of sulfanilamide powder and add it to 10 mL of sterile water in a 15 mL conical
tube.

Warm the solution slightly (e.g., in a 37°C water bath) and vortex to dissolve.

Filter-sterilize the solution using a 0.22 um syringe filter.

Store at room temperature.

Protocol 2: Preparation of Trimethoprim-
Sulfamethoxazole Selective Agar Plates

This protocol is for the general selection of yeast on a rich medium (YPD).
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Prepare 1 liter of YPD agar medium (10 g yeast extract, 20 g peptone, 20 g dextrose, 20 g
agar).

Autoclave for 20 minutes at 121°C.
Cool the medium in a 55°C water bath.

Once the medium has cooled, add the appropriate volume of trimethoprim and
sulfamethoxazole stock solutions. For example, for final concentrations of 200 pg/mL
trimethoprim and 500 pg/mL sulfamethoxazole:

o Add 20 mL of 10 mg/mL trimethoprim stock solution.
o Add 10 mL of 50 mg/mL sulfamethoxazole stock solution.

Add a sterile magnetic stir bar and mix the medium gently on a stir plate for 5 minutes to
ensure even distribution of the drugs.

Pour the plates in a sterile environment (e.g., a laminar flow hood).
Allow the plates to solidify at room temperature.

Store the plates at 4°C, protected from light. Plates are best used within 2-3 weeks.

Protocol 3: Selection of DFR1 Transformants using
Trimethoprim and Sulfanilamide

This protocol is designed for selecting yeast transformants that have received a functional
DFR1 gene.

Prepare 1 liter of Synthetic Defined (SD) or YPD agar medium.
Autoclave and cool to 55°C.
Add the required supplements for your yeast strain if using SD medium.

Add the selective agents. For example, for final concentrations of 100 pug/mL trimethoprim
and 1 mg/mL sulfanilamide:
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o Add 10 mL of 10 mg/mL trimethoprim stock solution.

o Add 10 mL of 100 mg/mL sulfanilamide stock solution.

» Mix gently and pour the plates as described in Protocol 2.
» Following your yeast transformation protocol, plate the yeast cells on the selective plates.

e Incubate at 30°C for 2-4 days, or until colonies appear.

Protocol 4: Determining the Minimal Inhibitory
Concentration (MIC) of Trimethoprim

This protocol can be used to determine the sensitivity of a specific yeast strain to trimethoprim.

Grow a culture of the yeast strain overnight in non-selective liquid medium (e.g., YPD) at
30°C with shaking.

e The next day, dilute the culture to an ODsoo 0of 0.1 in fresh medium.

» In a 96-well microplate, prepare a two-fold serial dilution of trimethoprim in the appropriate
liquid medium (SD or YPD). The final volume in each well should be 100 pL. Include a no-
drug control.

e Add 100 pL of the diluted yeast culture to each well of the microplate. The final ODsoo will be
0.05.

¢ Incubate the plate at 30°C with shaking for 24-48 hours.
o Measure the ODsoo of each well using a microplate reader.

e The MIC is the lowest concentration of trimethoprim that inhibits visible growth. The ICso (the
concentration that inhibits growth by 50%) can be calculated by plotting the ODeoo values
against the drug concentration and fitting the data to a dose-response curve.

Conclusion
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Trimethoprim, particularly in combination with a sulfonamide, provides a versatile and effective
tool for creating selective media in yeast genetics. The protocols and data presented herein
offer a comprehensive guide for researchers to implement this selection system. The use of the
endogenous DFR1 gene as a selectable marker is a powerful strategy that avoids the
introduction of heterologous antibiotic resistance genes. As with any selection system,
empirical optimization of drug concentrations for specific yeast strains and experimental
conditions is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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